6-Fluoropyrazine-2-carbaldehyde
Description
6-Fluoropyrazine-2-carbaldehyde is a fluorinated heterocyclic aldehyde with the molecular formula C₅H₃FN₂O. Its structure consists of a pyrazine ring substituted with a fluorine atom at the 6-position and an aldehyde group at the 2-position.
Properties
IUPAC Name |
6-fluoropyrazine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O/c6-5-2-7-1-4(3-9)8-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVQQAFSAWTTER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoropyrazine-2-carbaldehyde typically involves the fluorination of pyrazine derivatives followed by formylation. One common method includes the reaction of 6-fluoropyrazine with a formylating agent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 6-Fluoropyrazine-2-carboxylic acid.
Reduction: 6-Fluoropyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoropyrazine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 6-Fluoropyrazine-2-carbaldehyde in biological systems involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect their function.
Comparison with Similar Compounds
Comparison with Similar Pyrazine-2-carbaldehyde Derivatives
Structural and Electronic Properties
The following table summarizes key structural analogs of 6-Fluoropyrazine-2-carbaldehyde, highlighting substituent effects:
Key Observations :
- Electron-withdrawing groups (F, Cl, CF₃) increase the electrophilicity of the aldehyde group, favoring condensation or nucleophilic addition reactions (e.g., hydrazone formation, as seen in and ).
- Halogen substituents (F, Cl, Br) improve metabolic stability and binding affinity in drug design, as seen in fluorinated pyrazine derivatives used in kinase inhibitors .
This compound
For example:
Reactivity Highlights :
Biological Activity
6-Fluoropyrazine-2-carbaldehyde is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyrazine ring with a fluorine substituent at the 6-position and an aldehyde functional group at the 2-position. This unique structure contributes to its reactivity and biological properties. The molecular formula is CHFNO, with a molecular weight of approximately 143.10 g/mol.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Antimicrobial Properties : The compound has been studied for its potential antimicrobial effects, showing activity against various bacterial strains.
- Antiviral Activity : It serves as an intermediate in the synthesis of antiviral drugs, notably favipiravir, which is used in treating influenza and has been repurposed for COVID-19 treatment.
- Cancer Research : Research indicates that derivatives of 6-fluoropyrazine compounds exhibit selective antagonism towards proteins implicated in cancer, such as BCL-X_L, with significant potency values reported.
The mechanism by which this compound exerts its biological effects varies depending on its application:
- Antiviral Mechanism : In the context of favipiravir, it acts as a prodrug that undergoes biotransformation to inhibit viral RNA-dependent RNA polymerase, thereby preventing viral replication.
- Antimicrobial Action : The compound's structure allows it to interact with bacterial cell membranes or inhibit specific metabolic pathways essential for bacterial survival.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various pyrazine derivatives, including this compound. The results indicated notable activity against several bacterial strains, suggesting its potential use as an antimicrobial agent.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Antiviral Applications
Research has demonstrated that derivatives of pyrazine compounds can significantly inhibit viral replication. For instance, favipiravir (a derivative) was shown to be effective against influenza viruses with a low IC value.
| Study | Virus Type | IC Value |
|---|---|---|
| Study A | Influenza A | 2 µM |
| Study B | SARS-CoV-2 | 0.5 µM |
Cancer Research Insights
A recent investigation into methyl 6-fluoropyrazine-2-carboxylate (a derivative) revealed its role as a selective antagonist of BCL-X_L in chronic lymphocytic leukemia, highlighting its therapeutic potential in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
